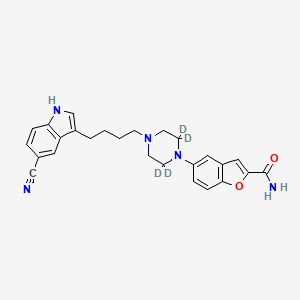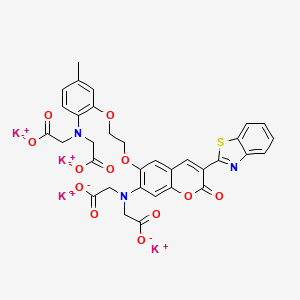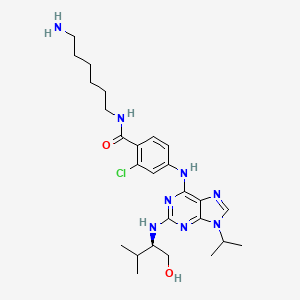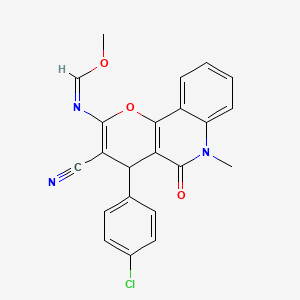
Vilazodone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vilazodone-d4 is a deuterated form of vilazodone, a medication primarily used to treat major depressive disorder. The deuterium atoms in this compound replace some of the hydrogen atoms in the original vilazodone molecule, which can affect the compound’s pharmacokinetic properties. Vilazodone itself is a serotonin modulator and is known for its dual mechanism of action as a selective serotonin reuptake inhibitor and a partial agonist of the serotonin 5-HT1A receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vilazodone involves several key steps, starting with the preparation of intermediates. One common synthetic route begins with 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials. The intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is synthesized via diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal. Another intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is generated via aromatic nucleophilic substitution of 5-bromobenzofuran-2-carboxamide with piperazine. Finally, vilazodone is obtained via nucleophilic substitution of the two key intermediates by treatment with triethylamine and potassium carbonate .
Industrial Production Methods
Industrial production of vilazodone involves scaling up the laboratory synthesis process while ensuring safety, cost-effectiveness, and environmental sustainability. The process typically avoids the use of expensive and toxic reagents and resolves issues related to safety and environmental concerns. The overall yield and purity of the final product are optimized through careful control of reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Vilazodone-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Vilazodone-d4 is used in various scientific research applications, including:
Chemistry: Studying the effects of deuterium substitution on the chemical stability and reactivity of vilazodone.
Biology: Investigating the pharmacokinetics and metabolism of this compound in biological systems.
Medicine: Exploring the potential therapeutic benefits of this compound in treating major depressive disorder and other conditions.
Mecanismo De Acción
Vilazodone-d4 exerts its effects through a dual mechanism of action. It selectively inhibits the reuptake of serotonin in the central nervous system and acts as a partial agonist of the serotonin 5-HT1A receptors. This combined activity increases serotonin levels in the brain, which is associated with its antidepressant effects. The exact molecular targets and pathways involved include the sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 1A .
Comparación Con Compuestos Similares
Vilazodone-d4 can be compared with other similar compounds, such as:
Vilazodone: The non-deuterated form with similar pharmacological properties but different pharmacokinetic profiles.
Bupropion: Another antidepressant with a different mechanism of action, primarily affecting norepinephrine and dopamine reuptake.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor with antidepressant, anti-anxiety, and pain-relieving properties.
This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce the formation of toxic metabolites, potentially leading to improved therapeutic outcomes .
Propiedades
Fórmula molecular |
C26H27N5O2 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,6,6-tetradeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i11D2,12D2 |
Clave InChI |
SGEGOXDYSFKCPT-AREBVXNXSA-N |
SMILES isomérico |
[2H]C1(CN(CC(N1C2=CC3=C(C=C2)OC(=C3)C(=O)N)([2H])[2H])CCCCC4=CNC5=C4C=C(C=C5)C#N)[2H] |
SMILES canónico |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)


